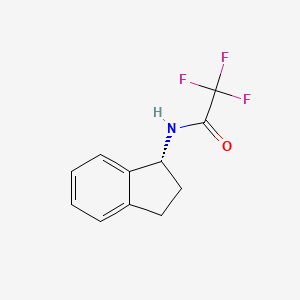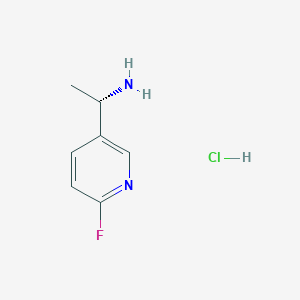
Methyl 1-cyano-3-hydroxycyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-cyano-3-hydroxycyclobutane-1-carboxylate is a versatile small molecule scaffold with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . This compound is known for its unique cyclobutane ring structure, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyano-3-hydroxycyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a cyanoester with a suitable base to form the cyclobutane ring. The reaction conditions often require precise temperature control and the use of solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-cyano-3-hydroxycyclobutane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-cyano-3-hydroxycyclobutane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 1-cyano-3-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate
- Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate
Uniqueness
Methyl 1-cyano-3-hydroxycyclobutane-1-carboxylate stands out due to its cyano group, which imparts unique reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C7H9NO3 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
methyl 1-cyano-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-11-6(10)7(4-8)2-5(9)3-7/h5,9H,2-3H2,1H3 |
Clave InChI |
AVWQIPNPTBIKGI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC(C1)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


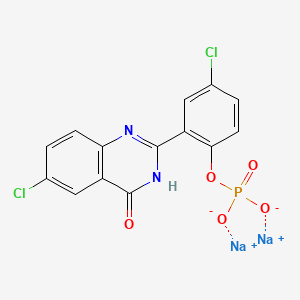
![2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid](/img/structure/B15293570.png)
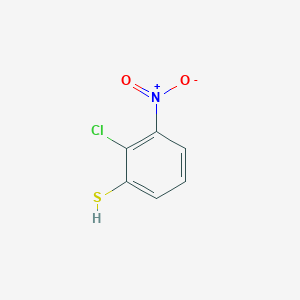
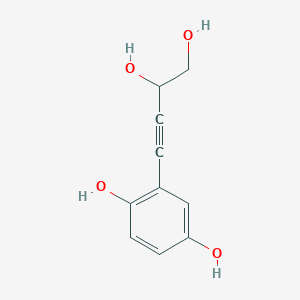

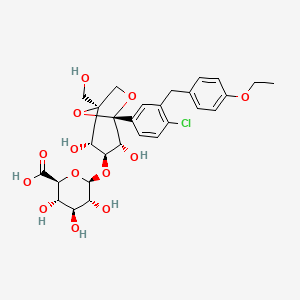
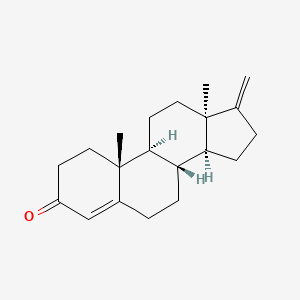
![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)
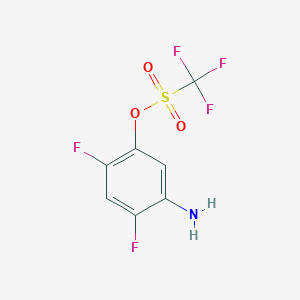
![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)


